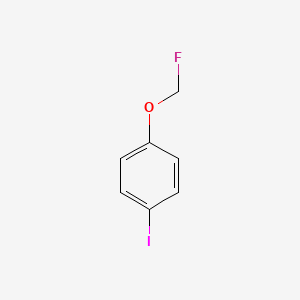

1-(Fluoromethoxy)-4-iodobenzene

Description

1-(Fluoromethoxy)-4-iodobenzene (C₇H₆FIO) is a halogenated aromatic compound characterized by a fluoromethoxy (–OCH₂F) group and an iodine atom para-substituted on a benzene ring. The fluoromethoxy group combines the electron-withdrawing effects of fluorine with the ether oxygen’s lone pairs, creating unique electronic properties. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) due to the iodine atom’s susceptibility to substitution .

Properties

Molecular Formula |

C7H6FIO |

|---|---|

Molecular Weight |

252.02 g/mol |

IUPAC Name |

1-(fluoromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C7H6FIO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |

InChI Key |

LAWTWZYPEUYJBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCF)I |

Origin of Product |

United States |

Preparation Methods

Direct Fluoromethoxylation of 4-Iodobenzene Derivatives

One of the primary synthetic routes involves the nucleophilic substitution of a hydroxy group on a 4-iodophenol precursor with a fluoromethylating agent to form the fluoromethoxy group.

- Start with 4-iodophenol or a protected variant.

- Use a fluoromethylating reagent such as N-tosyl-S-fluoromethyl-S-phenylsulfoximine under basic conditions.

- Base such as sodium hydride or sodium hydride in dimethyl sulfoxide (DMSO) deprotonates the phenol.

- The fluoromethylating agent reacts with the phenolate ion to yield 1-(fluoromethoxy)-4-iodobenzene.

Experimental details from research:

- Under nitrogen atmosphere, 4-iodophenol (0.3 mmol) is dissolved in DMSO.

- Sodium hydride (60% purity, 0.375 mmol) is added at room temperature.

- After 30 minutes, N-tosyl-S-fluoromethyl-S-phenylsulfoximine (0.39 mmol) is added.

- The mixture is stirred at 80 °C for 4 to 6 hours.

- Workup involves quenching with saturated ammonium chloride, extraction with ethyl ether, washing with brine, drying over magnesium sulfate, filtration, and purification by silica gel chromatography.

- Yields reported are up to 75% for 1-(fluoromethoxy)-4-iodobenzene after 6 hours reaction time.

Table 1: Reaction Conditions and Yields for Fluoromethoxylation

| Substrate | Base | Solvent | Fluoromethylating Agent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodophenol | Sodium hydride | DMSO | N-tosyl-S-fluoromethyl-S-phenylsulfoximine | 80 °C | 4-6 h | ~75 |

This method is noted for its selectivity and relatively mild conditions, allowing the introduction of the fluoromethoxy group without affecting the iodine substituent.

Halogen Exchange and Subsequent Fluoromethoxylation

Another approach involves starting from 4-fluorophenol or 4-fluoroiodobenzene derivatives, where the fluorine substituent is introduced first, followed by iodination or vice versa.

- Copper-catalyzed coupling reactions can be used to introduce iodine onto a fluorinated aromatic ring.

- For example, 4-fluoroiodobenzene can be synthesized via copper(I) iodide catalysis with potassium carbonate and diamine ligands in N,N-dimethylformamide (DMF).

- The fluoromethoxy group can then be introduced via nucleophilic substitution or fluoromethylation as described above.

Example from copper-catalyzed reactions:

- A mixture of 4-fluoroiodobenzene, copper(I) iodide, potassium carbonate, and a diamine ligand is heated at 110-130 °C for 1-3 hours under inert atmosphere.

- The product is isolated by extraction and purified by silica gel chromatography.

- Yields range from 70% to 80%.

This method is useful for preparing the aromatic iodide precursor with a fluorine substituent, which can then be converted to the fluoromethoxy derivative.

Alternative Fluorination Methods

- Direct fluorination of methoxy-substituted iodobenzene derivatives using hydrogen fluoride or other fluorinating agents under controlled conditions can yield fluoromethoxy derivatives.

- However, these methods often require high pressure and temperature, specialized equipment (e.g., stainless steel autoclaves), and careful control of reaction parameters to avoid over-fluorination or degradation.

- For example, treatment of trichloromethoxybenzene derivatives with hydrogen fluoride at 100-110 °C under pressure can yield chlorodifluoromethoxy intermediates that can be further modified.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic fluoromethylation | 4-Iodophenol + fluoromethylating agent | Mild temperature (80 °C), DMSO, base | High selectivity, good yields (~75%) | Requires specialized fluoromethylating reagent |

| Copper-catalyzed coupling | 4-Fluoroiodobenzene + CuI, base, ligand | 110-130 °C, inert atmosphere | Efficient halogen introduction, scalable | Multiple steps, requires catalyst and ligand |

| Direct fluorination with HF | Chloromethoxybenzene derivatives | High temperature (100-110 °C), pressure | Potential for direct fluorination | Harsh conditions, complex setup |

Summary of Research Findings

- The most reliable and widely reported method for preparing 1-(fluoromethoxy)-4-iodobenzene involves nucleophilic substitution of 4-iodophenol with a fluoromethylating agent such as N-tosyl-S-fluoromethyl-S-phenylsulfoximine under basic conditions in DMSO, providing good yields and selectivity.

- Copper-catalyzed coupling reactions are effective for preparing fluorinated iodobenzene precursors but require subsequent fluoromethoxylation steps.

- Direct fluorination methods using hydrogen fluoride are less common due to their demanding reaction conditions but can be used for related fluoromethoxy derivatives.

- Purification typically involves silica gel chromatography with petroleum ether or ethyl acetate gradients.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Oxidation Reactions: The fluoromethoxy group can be oxidized under specific conditions to form corresponding carbonyl compounds.

Reduction Reactions: The iodine atom can be reduced to form the corresponding fluoromethoxybenzene.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Products depend on the nucleophile used, such as 1-(Fluoromethoxy)-4-aminobenzene when using an amine nucleophile.

Oxidation: Formation of 4-fluoromethoxybenzaldehyde or 4-fluoromethoxybenzoic acid.

Reduction: Formation of 1-(Fluoromethoxy)benzene.

Scientific Research Applications

1-(Fluoromethoxy)-4-iodobenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Fluoromethoxy)-4-iodobenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzymatic activity. The fluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Reactivity

- 1-(Allyloxy)-4-iodobenzene (C₉H₉IO) : The allyloxy group (–OCH₂CH=CH₂) introduces conjugation via the double bond, enhancing electron density at the iodine site. This can accelerate nucleophilic aromatic substitution compared to fluoromethoxy derivatives, where fluorine’s electronegativity reduces electron density .

- 1-Ethoxy-2,3-difluoro-4-iodobenzene (C₈H₇F₂IO): The ethoxy group (–OCH₂CH₃) is electron-donating, while adjacent fluorine atoms amplify electron withdrawal.

- 1-(Ethoxymethoxy)-4-iodobenzene (C₉H₁₁IO₂) : The ethoxymethoxy (–OCH₂OCH₂CH₃) group adds steric bulk and moderate electron donation, which may slow substitution reactions compared to fluoromethoxy derivatives .

Physical Properties

| Compound | Boiling Point | Solubility | Key Substituent Effects |

|---|---|---|---|

| 1-(Fluoromethoxy)-4-iodobenzene | N/A | Moderate in DMF | –OCH₂F: Electron-withdrawing, polar |

| 1-(But-3-en-1-yloxy)-4-iodobenzene | N/A | Low in water | –OCH₂CH₂CH=CH₂: Hydrophobic |

| 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | N/A | High in THF | –Cl and –OCH₂CH₃: Mixed electronic effects |

Data inferred from analogous compounds in .

Biological Activity

1-(Fluoromethoxy)-4-iodobenzene is a compound of growing interest within the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data tables and research findings.

1-(Fluoromethoxy)-4-iodobenzene has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6FIO |

| Molecular Weight | 252.02 g/mol |

| IUPAC Name | 1-(fluoromethoxy)-4-iodobenzene |

| InChI | InChI=1S/C7H6FIO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |

| InChI Key | LAWTWZYPEUYJBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OCF)I |

Synthesis

The synthesis of 1-(Fluoromethoxy)-4-iodobenzene typically involves nucleophilic substitution reactions. A common method includes the reaction of 4-iodophenol with fluoromethylating agents like fluoromethyl iodide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of 1-(Fluoromethoxy)-4-iodobenzene is primarily attributed to its interactions with biological macromolecules. It can function as both a substrate and an inhibitor in enzymatic reactions, influencing various metabolic pathways. The fluoromethoxy group allows for hydrogen bonding, which can enhance binding affinity to target enzymes.

Biological Applications

Research indicates several potential applications for 1-(Fluoromethoxy)-4-iodobenzene:

Enzyme Studies : It is utilized in biochemical assays to study enzyme-substrate interactions, providing insights into enzyme mechanisms and kinetics.

Pharmaceutical Development : The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly in developing radiolabeled compounds for diagnostic imaging.

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, although specific data on 1-(Fluoromethoxy)-4-iodobenzene itself is limited.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of related compounds:

- Antifungal Activity : A related compound demonstrated antifungal activity with an IC50 value of 43 µM against certain fungal strains. This suggests that halogenated analogs may possess similar properties .

- Enzyme Inhibition : In studies focusing on enzyme inhibition, compounds structurally similar to 1-(Fluoromethoxy)-4-iodobenzene were shown to modulate enzyme activity effectively, indicating potential therapeutic applications in metabolic disorders .

- Chemical Reactivity : The compound undergoes various chemical reactions, including nucleophilic aromatic substitution and oxidation, which are essential for its reactivity in biological contexts.

Q & A

Q. What are the optimal synthetic routes for 1-(Fluoromethoxy)-4-iodobenzene, and what experimental conditions yield high purity?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a hydroxyl or bromine group on the benzene ring with fluoromethoxy can be achieved using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C . To introduce iodine, Ullmann coupling or direct iodination with iodine monochloride (ICl) under controlled temperatures (0–25°C) is effective. Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .

Q. What spectroscopic techniques are recommended for characterizing 1-(Fluoromethoxy)-4-iodobenzene?

- NMR Spectroscopy : NMR detects the fluoromethoxy group (δ ≈ -140 to -160 ppm). NMR shows aromatic protons as a doublet (J ≈ 8–10 Hz) due to iodine’s electronegativity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M] at m/z 266.90 for CHFIO).

- X-ray Crystallography : Resolves iodine’s σ-hole interactions, critical for understanding halogen bonding .

- IR Spectroscopy : Identifies C-F stretching (1100–1200 cm) and C-O-C vibrations (1250 cm) .

Q. How does the fluoromethoxy group affect solubility and stability in polar solvents?

The electron-withdrawing fluoromethoxy group reduces solubility in water but enhances stability in organic solvents like DCM or THF. LogP values (experimental or computed) predict hydrophobicity, aiding solvent selection for reactions. Stability tests under light/heat (TGA/DSC) are recommended to avoid decomposition .

Advanced Research Questions

Q. What role does iodine’s σ-hole play in mediating halogen bonding for crystal engineering?

Iodine’s σ-hole (VS,max ≈ 30–40 kJ/mol) facilitates interactions with electron donors (e.g., pyridines). Computational studies (DFT) predict binding energies, while crystallographic data (e.g., CCDC ref: BISBIQ) validate geometries. These interactions are exploitable in designing supramolecular frameworks or catalysts .

Q. How can 1-(Fluoromethoxy)-4-iodobenzene be utilized in photo-redox catalysis or radical reactions?

The iodine atom serves as a radical initiator under UV light. For example, in decarboxylative cross-coupling, it reacts with redox-active esters via single-electron transfer (SET). Optimize conditions using photocatalysts like Ru(bpy) and LiCl as an additive .

Q. What are the challenges in functionalizing 1-(Fluoromethoxy)-4-iodobenzene via Suzuki-Miyaura coupling?

Key challenges include:

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. Fukui indices identify electrophilic regions (C-I bond), while NBO analysis quantifies hyperconjugation effects. Solvent models (PCM) refine predictions for polar aprotic solvents .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported boiling points (e.g., 94–98°C vs. 182–184°C for similar iodoarenes) may arise from purity or measurement techniques. Validate via differential scanning calorimetry (DSC) .

- Safety Protocols : Handle under inert atmospheres (N₂/Ar) due to iodine’s light sensitivity. Use PPE (gloves, goggles) and fume hoods to mitigate toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.